![molecular formula C6H6ClNO2S B1604108 6-Methylpyridine-3-sulfonyl chloride CAS No. 478264-00-5](/img/structure/B1604108.png)
6-Methylpyridine-3-sulfonyl chloride
Overview
Description
“6-Methylpyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 478264-00-5 . It has a molecular weight of 191.64 and its IUPAC name is 6-methyl-3-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The InChI code for “6-Methylpyridine-3-sulfonyl chloride” is 1S/C6H6ClNO2S/c1-5-2-3-6 (4-8-5)11 (7,9)10/h2-4H,1H3 .
Chemical Reactions Analysis
The synthesis of “6-Methylpyridine-3-sulfonyl chloride” involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
Physical And Chemical Properties Analysis
“6-Methylpyridine-3-sulfonyl chloride” is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of Pyridine-3-Sulfonyl Chlorides
6-Methylpyridine-3-sulfonyl chloride can be used in the synthesis of several substituted pyridine-3-sulfonyl chlorides . The process involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
Production of Pyridine-3-Sulfonic Acids
Pyridine-3-sulfonyl chlorides, including 6-Methylpyridine-3-sulfonyl chloride, can be converted to pyridine-3-sulfonic acids . This conversion is a key step in the production of these acids, which are important intermediates in various industrial and agricultural applications .
Creation of Sulfonyl Amides
6-Methylpyridine-3-sulfonyl chloride can also be used in the synthesis of sulfonyl amides . These compounds have a wide range of applications, including use as pharmaceuticals, plant growth regulators, and herbicides .
Development of Biologically Active Compounds
The compound can be used in the search for promising biologically active compounds . This is achieved through the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .
Research into Sulfonation Methods
6-Methylpyridine-3-sulfonyl chloride can be used in research into sulfonation methods . For example, it can be used to study the direct sulfonation of pyridines, which can be accomplished under harsh conditions .
Study of Charge Localization
In cases of saturated aliphatic substituents at the nitrogen atom, the charge upon cleavage of this bond was localized primarily on the pyridylsulfonyl fragment . This property can be useful in studies of charge localization and its effects.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
The goal is to search for promising biologically active compounds through the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mechanism of Action
Target of Action
6-Methylpyridine-3-sulfonyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds . It serves as a key component in the production of aromatic and heteroaromatic sulfonic acids, which are of high importance for industry and agriculture . These acids, particularly their derivatives such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .
Mode of Action
The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides to synthesize the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The biochemical pathways affected by 6-Methylpyridine-3-sulfonyl chloride involve the synthesis of pyridine-3-sulfonyl chlorides, which are then converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines; diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .
Result of Action
The result of the action of 6-Methylpyridine-3-sulfonyl chloride is the production of pyridine-3-sulfonyl chlorides, which can be further converted to pyridine-3-sulfonic acids and -sulfonyl amides . These compounds have various applications in the pharmaceutical industry and agriculture .
Action Environment
The action of 6-Methylpyridine-3-sulfonyl chloride is influenced by various environmental factors. For instance, the diazotation process requires specific temperature conditions . Moreover, the storage of the compound requires an inert atmosphere and a temperature of 2-8°C . These factors can significantly influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
6-methylpyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKVSHBWJUMVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625474 | |
Record name | 6-Methylpyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478264-00-5 | |
Record name | 6-Methylpyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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